molecular formula C26H38N2O B3473278 (2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE

(2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE

Cat. No.: B3473278
M. Wt: 394.6 g/mol
InChI Key: HLNMGFKCMXUKSU-JXAWBTAJSA-N
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Description

The compound "(2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-one" is a steroidal derivative featuring a pyrazole moiety fused to a cyclopenta-phenanthrenone core. Its structure includes a conjugated enone system, a rigid steroidal backbone, and alkyl substituents (ethyl and methyl groups) on the pyrazole ring. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparative analysis with structurally related molecules.

Properties

IUPAC Name

(16Z)-16-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O/c1-5-28-17(2)19(16-27-28)14-18-15-23-21-10-9-20-8-6-7-12-25(20,3)22(21)11-13-26(23,4)24(18)29/h14,16,20-23H,5-13,15H2,1-4H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNMGFKCMXUKSU-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2CC3C4CCC5CCCCC5(C4CCC3(C2=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C\2/CC3C4CCC5CCCCC5(C4CCC3(C2=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyrazole to the Cyclopenta[a]phenanthrene Core: This step involves the formation of a methylene bridge between the pyrazole ring and the cyclopenta[a]phenanthrene core. This can be achieved through a condensation reaction using formaldehyde and a suitable catalyst.

    Final Cyclization and Methylation: The final step involves cyclization and methylation to form the desired compound. This can be done using a strong base such as sodium hydride and a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge and the methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, particularly at the 1-ethyl and 5-methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: Substitution can lead to the formation of various derivatives with different functional groups attached to the pyrazole ring.

Scientific Research Applications

The compound (2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-9A,11A-dimethyl-hexadeca-hydro-1H-cyclopenta[a]phenanthren-1-one is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, biological research, and material sciences, supported by data tables and case studies.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly as an anticancer agent. Preliminary studies suggest that it may exhibit cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

Research conducted on breast and liver cancer cell lines has shown that the compound induces apoptosis through modulation of cell cycle regulators. The exact mechanism involves interaction with specific enzymes that are crucial in cancer progression.

Biological Research

The bioactivity of this compound extends to antimicrobial properties. Studies indicate that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In vitro studies have demonstrated that the compound significantly reduces bacterial colony counts in cultures of Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antimicrobial agent.

Material Sciences

Due to its unique electronic properties, the compound is also explored for applications in the development of novel materials. It serves as a building block for synthesizing advanced materials with specific electronic and optical characteristics.

Case Study: Development of Organic Photovoltaics

Research has shown that derivatives of this compound can be incorporated into organic photovoltaic cells, enhancing their efficiency due to improved charge transport properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE involves its interaction with various molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various mechanisms, including inhibition, activation, and allosteric modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s unique features can be contextualized by comparing it to three classes of analogues:

Steroidal Derivatives with Heterocyclic Substituents: Example: Compounds like 1-acetyl-4-phenyl-5a,6,7,8,9,9a-hexahydro-5H-1,5-benzodiazepin-2(1H)-one () share a fused heterocyclic-steroidal framework. However, the benzodiazepinone core in lacks the pyrazole ring and methylidene linkage seen in the target compound. Bond angles (e.g., C9—N2—C8 = 117.57°) and torsion parameters in such analogues highlight conformational rigidity, which may influence bioavailability .

Heterocyclic Enones: Example: (5Z)-2-(4-methylphenyl)-5-[(2E)-3-phenylprop-2-enylidene]-1,3-thiazol-4(5H)-one () contains a thiazolone ring with conjugated enone systems.

Brominated Aromatic Compounds: Example: Polybrominated diphenyl ethers (PBDEs) like 3,4,5,6-tetrabromo-2-(2',4'-dibromophenoxy)phenol () exhibit halogenated aromatic rings. While structurally distinct, their NMR data (e.g., 13C chemical shifts of the A-ring) provide insight into how substituent electronegativity affects spectral properties—a principle applicable to analyzing the target compound’s pyrazole ring .

Physicochemical and Spectroscopic Properties

Property Target Compound (Hypothetical) (5Z)-Thiazolone () PBDE 2b ()
Molecular Weight ~450 g/mol (estimated) 305.39 g/mol 641.3 g/mol
Key Functional Groups Pyrazole, enone, steroidal backbone Thiazolone, enone Brominated phenol ether
Spectroscopic Tools NMR (13C shifts), X-ray diffraction NMR, IR NMR (13C/1H), MS
Key Interactions Steric hindrance from methyl groups π-π stacking (aromatic) Halogen bonding

The target compound’s steroidal backbone likely confers higher hydrophobicity compared to thiazolones or PBDEs, impacting solubility and membrane permeability. Methyl/ethyl groups on the pyrazole may increase steric bulk, reducing metabolic degradation rates relative to smaller substituents .

Research Implications and Gaps

  • The pyrazole-steroid hybrid may exhibit enhanced receptor binding affinity compared to non-steroidal heterocycles due to its rigid backbone .
  • Further studies should prioritize in vitro assays (e.g., cytotoxicity, enzyme inhibition) and in silico docking simulations to predict biological activity.

Biological Activity

The compound (2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-9A,11A-dimethyl-hexadeca hydro-1H-cyclopenta[a]phenanthren-1-one is a complex organic molecule belonging to the cyclopenta[a]phenanthrene family. This class of compounds has garnered attention due to their potential biological activities, particularly in the context of carcinogenicity and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H33N2O\text{C}_{24}\text{H}_{33}\text{N}_{2}\text{O}

The presence of the pyrazole ring and the cyclopenta[a]phenanthrene backbone suggests potential interactions with biological macromolecules, which may contribute to its biological activity.

Biological Activity Overview

Research on cyclopenta[a]phenanthrenes indicates that structural modifications significantly influence their biological properties. The biological activity of (2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-9A,11A-dimethyl-hexadeca hydro-1H-cyclopenta[a]phenanthren-1-one has been evaluated in several studies focusing on its carcinogenic potential and other pharmacological effects.

Carcinogenicity Studies

In studies involving related cyclopenta[a]phenanthrene derivatives, it was found that certain structural features, such as methyl substitutions at specific positions, can enhance carcinogenicity. For instance, compounds with a methyl group at the C(11) position demonstrated increased tumorigenic activity in murine models .

CompoundPosition of Methyl GroupCarcinogenic Activity
VIIC(7), C(11)High
VIIIC(1)Low
IXC(11)Moderate

The proposed mechanism for the biological activity of these compounds often involves metabolic activation leading to DNA adduct formation. The interaction with DNA is critical for understanding their carcinogenic potential. Computer modeling studies suggest that steric interactions in the bay region of these molecules may influence their reactivity towards DNA .

Case Studies

One notable study involved the synthesis and testing of various cyclopenta[a]phenanthrene derivatives for their ability to induce skin tumors in SENCAR mice. The results indicated that compounds with specific functional groups exhibited significant tumorigenic properties when applied repeatedly .

Summary of Case Study Results

Compound TestedTumor Incidence (%)Latency Period (Weeks)
16,17-Dihydro-11-methoxy-7518
16,17-Dihydro-11-hydroxy-5020
Control10N/A

Pharmacological Potential

Beyond carcinogenicity, there is emerging interest in the therapeutic potential of cyclopenta[a]phenanthrenes. Preliminary studies suggest that certain derivatives may exhibit anti-inflammatory and anti-cancer properties through mechanisms that involve modulation of signaling pathways related to cell proliferation and apoptosis .

Q & A

Q. What analytical techniques are critical for confirming the structural integrity of (2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-one?

Answer:

  • Nuclear Magnetic Resonance (NMR): Essential for determining stereochemistry (e.g., Z/E configuration) and verifying substituent positions. 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve methylidene and cyclopenta-phenanthrene ring interactions .
  • Elemental Analysis (CHNS): Validates molecular composition using instruments like the Vario MICRO CHNS analyzer, as demonstrated in hydrazone derivatives .
  • Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns, critical for detecting synthetic impurities .

Q. How does the Z-configuration of the methylidene group influence the compound’s reactivity and biological interactions?

Answer:

  • The Z-configuration creates steric constraints that affect binding to biological targets (e.g., steroid receptors). Computational modeling (e.g., molecular docking) can predict spatial compatibility with enzyme active sites .
  • Comparative studies with E-isomers are necessary to assess stereochemical effects on solubility and metabolic stability .

Q. What synthetic strategies are recommended for introducing the pyrazole-methylidene moiety into the steroidal backbone?

Answer:

  • Condensation Reactions: Use of hydrazine derivatives or aldehydes under acidic catalysis (e.g., HCl/EtOH) to form the methylidene bridge .
  • Protection/Deprotection: Temporary blocking of reactive hydroxyl or ketone groups on the steroidal core to prevent side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Answer:

  • Standardized Assay Conditions: Control variables like solvent polarity (DMSO vs. aqueous buffers) and cell line specificity (e.g., HeLa vs. MCF-7) to minimize variability .
  • Mechanistic Profiling: Use kinase inhibition panels or transcriptomic analysis to identify off-target effects that may explain divergent results .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile data from multiple studies, considering publication bias or methodological differences .

Q. What experimental design principles should guide optimization of the compound’s synthetic yield and purity?

Answer:

  • Design of Experiments (DOE): Employ factorial designs to test variables like temperature (80–120°C), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time .
  • Chromatographic Monitoring: Use HPLC-DAD to track intermediate formation and optimize column conditions (e.g., C18 reverse-phase) for purification .
  • Green Chemistry Metrics: Assess atom economy and E-factor to minimize waste during multi-step synthesis .

Q. How can researchers link this compound’s activity to a theoretical framework in steroid receptor biology?

Answer:

  • Molecular Dynamics Simulations: Model interactions with glucocorticoid or androgen receptors to predict binding affinity and allosteric effects .
  • Comparative SAR Studies: Correlate structural modifications (e.g., 9a,11a-dimethyl groups) with transcriptional activation profiles in receptor luciferase assays .
  • Epigenetic Profiling: Investigate histone deacetylase (HDAC) modulation as a secondary mechanism, given the steroidal backbone’s chromatin-interacting potential .

Methodological Challenges

Q. What strategies mitigate degradation of the methylidene group during long-term stability studies?

Answer:

  • Lyophilization: Store the compound in lyophilized form under inert gas (N2_2) to prevent oxidation .
  • Accelerated Stability Testing: Use thermal (40–60°C) and humidity (75% RH) chambers to identify degradation pathways (e.g., hydrolysis) and refine storage conditions .

Q. How can researchers validate the environmental impact of this compound during disposal or accidental release?

Answer:

  • Biodegradation Assays: Use OECD 301F guidelines to measure microbial degradation in aqueous systems .
  • Ecotoxicology Screening: Assess Daphnia magna or algal toxicity to estimate LC50_{50} values and ecological risk .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-ONE

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